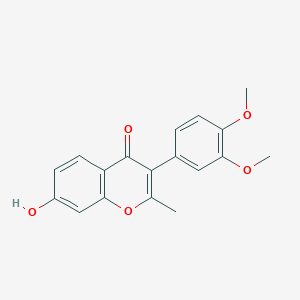
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one
説明
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one , also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its effects on lipid metabolism, cytotoxicity, and other relevant biological activities.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chromone backbone with a dimethoxyphenyl substituent and a hydroxyl group at the 7-position. The molecular formula is , and it exhibits unique structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Lipid Metabolism
Recent studies have demonstrated the compound's significant role in lipid metabolism. A study involving Huh7 hepatocyte cells showed that the compound effectively reduced lipid droplet accumulation induced by oleic acid. The active compound exhibited an IC50 value of 32.2 ± 2.1 μM , indicating potent lipid-lowering effects without significant cytotoxicity (CC50 > 100 μM) .
The mechanism by which this compound exerts its effects involves enhancing fatty acid oxidation rather than inhibiting fatty acid uptake. It was found to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid β-oxidation, such as PGC1α and CPT1 .
Cytotoxicity Studies
While the compound shows promise as a lipid-lowering agent, it is crucial to evaluate its cytotoxic effects. In the aforementioned study, certain analogs with hydroxy groups exhibited cytotoxicity at concentrations that were effective in reducing lipid accumulation. This highlights the importance of structure-activity relationships (SAR) in determining the safety profile of flavonoid derivatives .
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Study 1: Lipid Accumulation in Hepatocytes
In a controlled experiment, Huh7 cells were treated with oleic acid to induce lipid accumulation and subsequently treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in lipid droplets, confirming the compound's efficacy as a hepatoprotective agent.
Study 2: Structure-Activity Relationship Analysis
A series of analogs were synthesized to investigate the impact of different functional groups on biological activity. It was observed that modifications at specific positions on the chromone ring significantly influenced both lipid-lowering effects and cytotoxicity profiles.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-17(11-4-7-14(21-2)16(8-11)22-3)18(20)13-6-5-12(19)9-15(13)23-10/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQFTNLPUKDFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419920 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54528-39-1 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















